20:2 (11,14) Cholesterol ester
Description
Cholest-5-en-3beta-ol, 11,14-eicosadienoate (CAS 77715-45-8), also known as cholesteryl 11,14-eicosadienoate, is a cholesterol ester formed by the esterification of cholesterol (cholest-5-en-3beta-ol) with 11,14-eicosadienoic acid. Its molecular formula is C₄₇H₈₀O₂, with a molecular weight of 677.14 g/mol . Structurally, it retains the tetracyclic sterol core of cholesterol but incorporates a 20-carbon fatty acid chain with double bonds at positions 11 and 14 (11Z,14Z configuration). This compound is classified under cholesterol esters (CE 20:2) and is used primarily as a synthetic intermediate in the production of cholesterol methyl esters and other lipid derivatives . Its high purity (>99%) and stability under frozen storage make it a critical reagent in lipid biochemistry research .
Properties
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (11E,14E)-icosa-11,14-dienoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,28,37-38,40-44H,7-10,13,16-27,29-36H2,1-6H3/b12-11+,15-14+/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFJKOQDWJELKE-XKFOCWSQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/CCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholest-5-en-3beta-ol, 11,14-eicosadienoate can be synthesized through the esterification of cholesterol with 11,14-eicosadienoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired ester .
Industrial Production Methods
In an industrial setting, the production of cholest-5-en-3beta-ol, 11,14-eicosadienoate involves large-scale esterification processes. These processes utilize high-purity reactants and catalysts to ensure the efficient production of the ester. The product is then subjected to rigorous quality control measures to ensure its purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Cholest-5-en-3beta-ol, 11,14-eicosadienoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxysterols, which are oxidized derivatives of cholesterol.
Hydrolysis: The ester bond can be hydrolyzed to yield free cholesterol and 11,14-eicosadienoic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide as typical reagents.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Major Products Formed
Oxidation: Oxysterols
Hydrolysis: Free cholesterol and 11,14-eicosadienoic acid
Transesterification: Different cholesteryl esters depending on the alcohol used
Scientific Research Applications
Chemical Overview
Cholest-5-en-3beta-ol, 11,14-eicosadienoate is a cholesteryl ester formed by the esterification of cholesterol with eicosadienoic acid (20:2). Its chemical formula is , and it features a sterol backbone typical of cholesterol derivatives along with a long-chain unsaturated fatty acid component. This structure is crucial for its biological functions and interactions within cellular systems .
Scientific Research Applications
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Lipid Metabolism Studies
- CEt serves as a model compound for investigating cholesterol transport and storage mechanisms. Researchers study how cells uptake and metabolize CEt to understand broader cholesterol metabolism processes.
- It has been utilized to examine the role of cholesteryl esters in atherosclerosis , a condition characterized by cholesterol accumulation in arterial walls. Understanding CEt's involvement can provide insights into disease mechanisms and potential interventions.
-
Cardiovascular Health
- The relationship between CEt levels and cardiovascular diseases is an active area of research. Studies suggest that alterations in cholesteryl ester profiles may correlate with the progression of atherosclerosis and other cardiovascular conditions.
- Research indicates that inhibiting cholesteryl ester transfer protein (CETP) can reduce atherosclerosis progression, highlighting the importance of compounds like CEt in therapeutic strategies aimed at cardiovascular health .
-
Drug Development
- CEt is being explored as a tool for developing drugs targeting specific aspects of cholesterol metabolism. By elucidating the pathways involved in CEt handling by cells, researchers aim to identify novel therapeutic strategies for managing cholesterol levels and preventing related diseases .
- The compound's unique structural features may also inspire the design of new lipid-based therapeutics targeting metabolic disorders.
Biological Activities
Cholest-5-en-3beta-ol, 11,14-eicosadienoate exhibits several biological activities:
- It influences cellular signaling pathways related to lipid metabolism.
- It may modulate inflammatory responses associated with cardiovascular diseases.
- Its interactions with various cellular components are under investigation to understand its full range of biological effects .
Comparative Analysis with Other Cholesteryl Esters
To better understand its unique properties, here is a comparison with other notable cholesteryl esters:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cholesterol | Steroid | Base structure for all cholesteryl esters |
| Cholesteryl Eicosapentaenoate | Cholesterol Ester | Contains eicosapentaenoic acid (five double bonds) |
| Cholesteryl Nervonate | Cholesterol Ester | Derived from nervonic acid (monounsaturated) |
| Cholesteryl Oleate | Cholesterol Ester | Derived from oleic acid (one double bond) |
| Cholesteryl 11,14-eicosadienoate | Cholesterol Ester | Two double bonds at positions 11 and 14 |
This table illustrates how cholesteryl 11,14-eicosadienoate stands out due to its specific unsaturation pattern within the fatty acid chain compared to other cholesteryl esters .
Case Studies and Research Findings
Several studies have documented the applications and implications of cholest-5-en-3beta-ol, 11,14-eicosadienoate:
-
Atherosclerosis Research
- A study published in the Journal of Clinical Investigation discusses how CETP inhibition can improve cardiovascular outcomes by altering lipid profiles, including those involving cholesteryl esters like CEt.
- Lipidomic Analysis
- Therapeutic Developments
Mechanism of Action
The mechanism of action of cholest-5-en-3beta-ol, 11,14-eicosadienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also be hydrolyzed to release free cholesterol and 11,14-eicosadienoic acid, which participate in various metabolic pathways. The compound’s effects are mediated through interactions with lipid transport proteins and enzymes involved in lipid metabolism .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between cholesteryl 11,14-eicosadienoate and related compounds:
Key Differences
- Fatty Acid Chain vs. Acetate Group: Cholesteryl 11,14-eicosadienoate’s long polyunsaturated fatty acid chain enhances lipophilicity compared to cholesteryl acetate, influencing its incorporation into lipoproteins or lipid droplets .
- Double Bond Position: The 11Z,14Z configuration in its fatty acid distinguishes it from methyl 11,14-eicosadienoate, which lacks the sterol core. This structural difference determines its role in cholesterol ester transport rather than direct metabolic signaling .
- Competitive Absorption: Unlike γ-sitosterol, which reduces cholesterol absorption via micelle competition, cholesteryl 11,14-eicosadienoate may instead modulate intracellular cholesterol levels through ester storage .
- Receptor Interactions : Cholesterol itself (cholest-5-en-3beta-ol) binds nuclear receptors like RORα, but esterification likely alters this interaction, as seen in studies where cholesterol derivatives affect transcriptional activity .
Metabolic and Regulatory Roles
- Enzyme Specificity : The double bonds in its fatty acid chain may influence substrate specificity for enzymes like lecithin-cholesterol acyltransferase (LCAT), which esterifies cholesterol in plasma .
Notes on Discrepancies and Limitations
- CAS Number Variations : Discrepancies in CAS numbers (e.g., 77715-45-8 vs. 70110-48-4) may reflect isomeric differences or naming conventions, requiring verification in experimental contexts .
- Biological Relevance: While methyl 11,14-eicosadienoate is a metabolite, its cholesterol-bound counterpart’s physiological role remains less defined, warranting further study .
Biological Activity
Cholest-5-en-3beta-ol, 11,14-eicosadienoate, commonly known as cholesteryl 11,14-eicosadienoate (CEt), is a significant lipid molecule formed by the esterification of cholesterol with eicosadienoic acid. This compound plays a crucial role in various biological processes, particularly in lipid metabolism and cellular functions.
- Molecular Formula : C₄₇H₈₀O₂
- Molecular Weight : 677.14 g/mol
- CAS Number : 77715-45-8
- Structure : Contains a sterol backbone typical of cholesterol derivatives along with a long-chain unsaturated fatty acid component.
Biological Functions
Cholesteryl 11,14-eicosadienoate exhibits several biological activities that are integral to cellular metabolism and health:
-
Lipid Metabolism :
- CEt serves as a model compound in studies investigating lipid metabolism, particularly focusing on cholesterol transport and storage mechanisms.
- It is involved in the regulation of cholesterol homeostasis within cells, influencing the uptake and esterification processes that are vital for maintaining cellular functions.
-
Cell Membrane Integrity :
- As a cholesterol derivative, CEt contributes to membrane fluidity and stability, essential for proper cell signaling and structural integrity.
- Inflammatory Response :
Study on Cholesterol Ester Transfer Protein (CETP)
A study highlighted the role of cholesteryl esters in macrophage foam cell formation and atherosclerosis. The inhibition of CETP by retinoic acid was shown to reduce foam cell formation in cholesterol-fed rabbits, indicating that cholesteryl esters like CEt could be potential targets for therapeutic intervention in cardiovascular diseases .
Metabolomic Profiling in Obesity
Metabolomic studies have identified changes in lipid profiles associated with obesity, where cholesteryl esters including CEt were found to be elevated. This suggests that monitoring levels of such lipids could serve as biomarkers for obesity-related metabolic disorders .
Comparative Analysis with Other Cholesteryl Esters
| Compound Name | Structure Type | Biological Role |
|---|---|---|
| Cholesteryl Oleate | Saturated Ester | Energy storage |
| Cholesteryl Linoleate | Unsaturated Ester | Membrane fluidity |
| Cholesteryl 11,14-Eicosadienoate | Unsaturated Ester | Lipid metabolism and inflammation |
Q & A
Basic Research Questions
Q. How can the structural identity of Cholest-5-en-3beta-ol, 11,14-eicosadienoate be confirmed experimentally?
- Methodology : Use spectroscopic techniques such as nuclear magnetic resonance (NMR) to analyze stereochemistry and functional groups. For example, -NMR can resolve the double bond positions (e.g., 11,14-eicosadienoate moiety) and confirm the cholesterol backbone. Mass spectrometry (MS) with electron ionization (EI) or high-resolution MS (HRMS) validates molecular weight (CHO, MW 677.14) and fragmentation patterns . Cross-referencing with databases like NIST or ChemSpider (ID 4446726) ensures alignment with validated spectral data .
Q. What synthetic routes are available for preparing Cholest-5-en-3beta-ol, 11,14-eicosadienoate?
- Methodology : Cholesterol esters are typically synthesized via esterification of cholesterol with activated fatty acids. For 11,14-eicosadienoate, use a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react cholesterol with 11,14-eicosadienoic acid under anhydrous conditions. Purity is confirmed by thin-layer chromatography (TLC) or HPLC, with characterization via -NMR to verify ester bond formation (δ 4.5–5.5 ppm for the cholesterol C3-OH esterification) .
Q. How can researchers distinguish Cholest-5-en-3beta-ol, 11,14-eicosadienoate from structurally similar cholesterol esters?
- Methodology : Employ gas chromatography (GC) or GC-TOF-MS with derivatization (e.g., silylation) to separate and identify fatty acid moieties. For example, methyl 11,14-eicosadienoate has distinct retention times and mass fragmentation patterns compared to other unsaturated esters (e.g., 9,12-octadecadienoate). Cross-validation with reference standards and spectral libraries (e.g., NIST) is critical .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in lipidomic data involving Cholest-5-en-3beta-ol, 11,14-eicosadienoate?
- Methodology : When conflicting data arise (e.g., discrepancies in abundance or biological activity), use orthogonal validation:
Quantitative LC-MS/MS : Compare multiple ionization modes (e.g., ESI+ vs. APCI) to rule out matrix effects.
Isotopic labeling : Trace ester turnover rates in cellular models to confirm metabolic stability.
Meta-analysis : Systematically review studies using tools like PRISMA or COSMOS-E guidelines to identify confounding variables (e.g., extraction protocols, instrument calibration) .

Q. How can dose-response relationships for Cholest-5-en-3beta-ol, 11,14-eicosadienoate be rigorously assessed in cellular models?
- Methodology :
Experimental design : Use a factorial approach to test concentrations (e.g., 0.1–100 µM) across multiple cell lines. Include controls for cholesterol uptake inhibitors (e.g., methyl-β-cyclodextrin) to isolate ester-specific effects.
Endpoint selection : Measure biomarkers like lipid droplet formation (via fluorescence microscopy) or inflammatory cytokines (via ELISA) to capture dose-dependent effects.
Statistical analysis : Apply nonlinear regression (e.g., Hill equation) to calculate EC values and assess synergism/antagonism with other lipids .
Q. What systematic review frameworks are suitable for synthesizing heterogeneous data on cholesterol esters like Cholest-5-en-3beta-ol, 11,14-eicosadienoate?
- Methodology : Follow COSMOS-E guidelines for observational studies:
Define inclusion/exclusion criteria (e.g., peer-reviewed studies with LC-MS validation).
Use federated search tools (e.g., PubMed, Web of Science) with Boolean terms ("cholesterol ester" AND "11,14-eicosadienoate") to minimize bias.
Extract data into standardized templates (e.g., Excel) for meta-analysis, addressing heterogeneity via subgroup analysis (e.g., animal vs. human studies) .
Q. How can researchers ensure reproducibility in studies involving Cholest-5-en-3beta-ol, 11,14-eicosadienoate?
- Methodology :
Documentation : Provide detailed synthesis protocols (solvents, catalysts, purification steps) and instrument parameters (e.g., GC temperature gradients) as supplementary information .
Data sharing : Deposit raw spectra (NMR, MS) in repositories like Figshare or Zenodo.
Reagent validation : Use third-party standards (e.g., Sigma-Aldrich) for fatty acid precursors and verify purity via independent assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
